molecular formula C20H15ClO3 B4741619 2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate

2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate

Cat. No.: B4741619
M. Wt: 338.8 g/mol
InChI Key: ZQUNPRBSUQDTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthyl group and a chlorophenyl group, which are linked through an ester bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate typically involves the esterification of 2-(2-naphthyl)-2-oxoethanol with 2-(4-chlorophenyl)acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out in an organic solvent like ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of 2-(2-naphthyl)-2-oxoacetic acid and 2-(4-chlorophenyl)acetic acid.

    Reduction: Formation of 2-(2-naphthyl)-2-hydroxyethyl 2-(4-chlorophenyl)acetate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Naphthyl)-2-oxoethyl acetate
  • 2-(4-Chlorophenyl)ethyl acetate
  • 2-(2-Naphthyl)-2-oxoethyl 2-(3-chlorophenyl)acetate

Uniqueness

2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate is unique due to the presence of both naphthyl and chlorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-9-5-14(6-10-18)11-20(23)24-13-19(22)17-8-7-15-3-1-2-4-16(15)12-17/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUNPRBSUQDTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate
Reactant of Route 3
Reactant of Route 3
2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate
Reactant of Route 4
Reactant of Route 4
2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate
Reactant of Route 5
Reactant of Route 5
2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate
Reactant of Route 6
2-(2-Naphthyl)-2-oxoethyl 2-(4-chlorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.